molecular formula C9H9F3O B125689 1-(Methoxymethyl)-4-(trifluoromethyl)benzene CAS No. 155820-05-6

1-(Methoxymethyl)-4-(trifluoromethyl)benzene

Cat. No. B125689
CAS RN: 155820-05-6
M. Wt: 190.16 g/mol
InChI Key: VSEBVHPRKPUKQD-UHFFFAOYSA-N
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Description

“1-(Methoxymethyl)-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H9F3O . It is a derivative of benzene, where one hydrogen atom is replaced by a methoxymethyl group and another hydrogen atom is replaced by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of “1-(Methoxymethyl)-4-(trifluoromethyl)benzene” consists of a benzene ring with a methoxymethyl group attached to one carbon atom and a trifluoromethyl group attached to another carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Methoxymethyl)-4-(trifluoromethyl)benzene” include a density of 1.2±0.1 g/cm3, boiling point of 160.2±35.0 °C at 760 mmHg, vapour pressure of 3.1±0.3 mmHg at 25°C, and enthalpy of vaporization of 38.0±3.0 kJ/mol . It also has a flash point of 56.8±21.8 °C, index of refraction of 1.438, molar refractivity of 42.5±0.3 cm3, and a molar volume of 162.1±3.0 cm3 .

Scientific Research Applications

Redox Potentials Study

Trifluoromethyl-containing compounds, such as “1-(Methoxymethyl)-4-(trifluoromethyl)benzene”, are important in the research and development of drugs, agrochemicals, and functional materials . The redox potentials of these compounds are often studied to provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Trifluoromethylation Reactions

The compound can be used in trifluoromethylation reactions. The theoretical results from the study of redox potentials of trifluoromethyl substrates and trifluoromethylated radicals can be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .

Fluorophore Design

Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have ushered in a new era in biology and materials science . “1-(Methoxymethyl)-4-(trifluoromethyl)benzene” could potentially be used in the design of these fluorophores.

Analytical Techniques

Fluorescence-based materials and associated techniques (analytical, imaging, and sensing techniques) have been highlighted over the last century throughout various basic research fields and industries . The compound could be used in these techniques due to its potential fluorescent properties.

Imaging Techniques

As mentioned above, fluorescence-based materials have been used in various imaging techniques . “1-(Methoxymethyl)-4-(trifluoromethyl)benzene” could potentially be used in these imaging techniques due to its potential fluorescent properties.

Sensing Techniques

Fluorescence-based materials have also been used in various sensing techniques . “1-(Methoxymethyl)-4-(trifluoromethyl)benzene” could potentially be used in these sensing techniques due to its potential fluorescent properties.

properties

IUPAC Name

1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBVHPRKPUKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415935
Record name 1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155820-05-6
Record name 1-(methoxymethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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